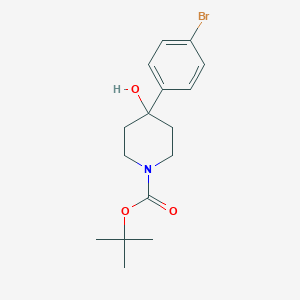![molecular formula C22H19N5O3 B062546 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione CAS No. 171668-02-3](/img/structure/B62546.png)
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione, also known as MTDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione acts as an acetylcholinesterase inhibitor, which means that it can increase the levels of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in memory and learning. 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione also acts as a serotonin and norepinephrine reuptake inhibitor, which means that it can increase the levels of these neurotransmitters in the brain. Serotonin and norepinephrine are neurotransmitters that are involved in mood regulation.
Biochemical And Physiological Effects
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects in scientific research studies. One study found that 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione can increase the levels of acetylcholine, serotonin, and norepinephrine in the brain. Another study found that 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione can improve cognitive function in mice. 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione has also been shown to have antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also highly selective for acetylcholinesterase, serotonin, and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione also has some limitations for lab experiments. It can be difficult to administer 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione to animals due to its low solubility in water. It can also be difficult to determine the optimal dosage of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione for different experimental conditions.
Future Directions
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione. One direction is to investigate the potential use of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione as a treatment for Alzheimer's disease and depression in humans. Another direction is to study the long-term effects of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione on cognitive function and mood regulation. Additionally, future studies could investigate the potential use of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione in other neurological disorders, such as Parkinson's disease and schizophrenia.
Synthesis Methods
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the reaction of 4-methoxyphenyl acetonitrile with sodium azide to form 4-methoxyphenyl azide. The resulting compound is then reacted with 1,4-dibromobutane to form 1-(4-methoxyphenyl)-4-bromobutane. The final step involves the reaction of 1-(4-methoxyphenyl)-4-bromobutane with 4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-triene-8-amine and phthalic anhydride to form 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the potential use of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione as a treatment for Alzheimer's disease. The study found that 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important in memory and learning. Another study investigated the potential use of 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione as a treatment for depression. The study found that 1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione can increase the levels of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation.
properties
CAS RN |
171668-02-3 |
|---|---|
Product Name |
1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione |
Molecular Formula |
C22H19N5O3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19N5O3/c1-30-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-21-24-22(25-27(18)21)26-19(28)11-12-20(26)29/h2-10,13,18H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
RUQQIQBYRSXSKH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C=C(N=C3N2NC(=N3)N4C(=O)CCC4=O)C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N4C(=O)CCC4=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N4C(=O)CCC4=O)C5=CC=CC=C5 |
synonyms |
1-[2-(4-methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5, 7-trien-8-yl]pyrrolidine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
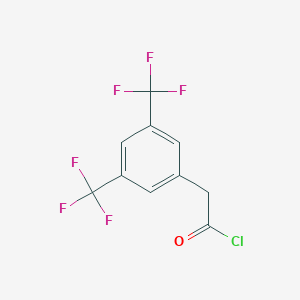
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
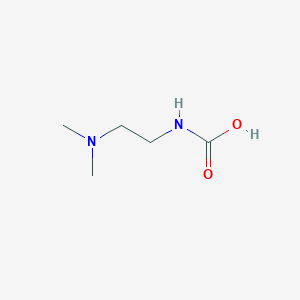
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
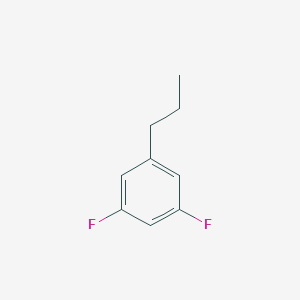
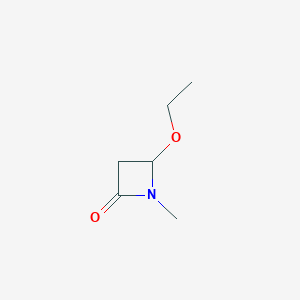
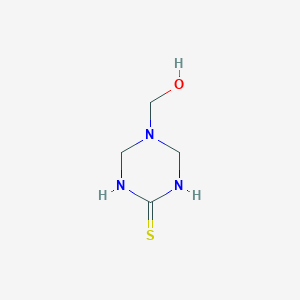
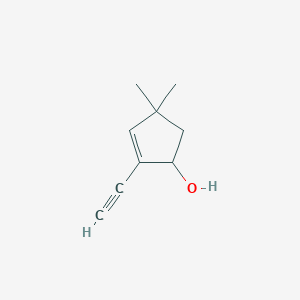
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
